Structural Differentiation from the N-Phenyl Analog: Bromine as a Dual-Functionality Handle
The target compound replaces the hydrogen atom at the para position of the N-phenyl ring with a bromine atom, yielding a molecular weight increase of 78.90 g/mol compared to the N-phenyl analog (CAS 79224-20-7, MW 284.18 g/mol) . This bromine provides a heavy-atom derivative directly suitable for single-wavelength anomalous dispersion (SAD) phasing in protein-ligand co-crystallography, without requiring post-crystallization soaking, and simultaneously offers a reactive site for palladium-catalyzed cross-coupling that the non-halogenated analog cannot participate in [1].
| Evidence Dimension | Molecular weight and halogen substitution |
|---|---|
| Target Compound Data | MW 363.08 g/mol; contains para-bromine |
| Comparator Or Baseline | N-Phenyl analog (CAS 79224-20-7): MW 284.18 g/mol; no halogen |
| Quantified Difference | ΔMW = +78.90 g/mol; halogen present vs. absent |
| Conditions | Structural identity verified by SMILES and InChI (CC1(C)C(C=C(Cl)Cl)C1C(=O)NC1=CC=C(Br)C=C1); supplier specification as AldrichCPR rare chemical |
Why This Matters
The bromine atom is not a passive substituent; it is an essential functional element for crystallographic phasing and late-stage synthetic diversification, making the compound structurally irreplaceable for these applications.
- [1] Sigma-Aldrich. (n.d.). CAS 79224-20-7: 3-(2,2-Dichloro-vinyl)-2,2-dimethyl-cyclopropanecarboxylic acid phenylamide. https://www.sigmaaldrich.cn/ View Source
